Cas no 16533-36-1 (5-Methyl-2-nitrobenzene-1,3-diol)
5-Methyl-2-nitrobenzene-1,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-2-nitrobenzene-1,3-diol
- 1,3-Benzenediol,5-methyl-2-nitro-
- 3,5-DIHYDROXY-4-NITRO TOLUENE
- 1,3-Benzenediol,5-methyl-2-nitro
- 4-Nitro-3.5-dioxy-1-methyl
- 5-methyl-2-nitro-resorcinol
- AKOS006285407
- NSC-270419
- 2-nitroorcinol
- 16533-36-1
- SCHEMBL11986236
- DTXSID00313465
- 3,5-Dihydroxy-4-nitrotoluene
- NSC270419
- FT-0692774
- DB-005265
-
- Inchi: 1S/C7H7NO4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3
- InChI Key: VJUITVCKIWYTQX-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C=C(C=1[N+](=O)[O-])O
Computed Properties
- Exact Mass: 169.03800
- Monoisotopic Mass: 169.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.3A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.478
- Boiling Point: 281.2°Cat760mmHg
- Flash Point: 126.3°C
- Refractive Index: 1.643
- PSA: 86.28000
- LogP: 1.83760
5-Methyl-2-nitrobenzene-1,3-diol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
5-Methyl-2-nitrobenzene-1,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088698-1g |
5-Methyl-2-nitrobenzene-1,3-diol |
16533-36-1 | 95% | 1g |
400.00 USD | 2021-06-17 | |
| Crysdot LLC | CD12135513-1g |
5-Methyl-2-nitrobenzene-1,3-diol |
16533-36-1 | 95+% | 1g |
$313 | 2024-07-24 | |
| Chemenu | CM127663-1g |
5-methyl-2-nitrobenzene-1,3-diol |
16533-36-1 | 95% | 1g |
$296 | 2023-01-09 |
5-Methyl-2-nitrobenzene-1,3-diol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-Methyl-2-nitrobenzene-1,3-diol
Recent Advances in the Study of 5-Methyl-2-nitrobenzene-1,3-diol (CAS: 16533-36-1) in Chemical Biology and Pharmaceutical Research
5-Methyl-2-nitrobenzene-1,3-diol (CAS: 16533-36-1) is a nitroaromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique nitro and hydroxyl functional groups, has been explored for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its therapeutic potential in various disease models.
One of the key areas of research involving 5-Methyl-2-nitrobenzene-1,3-diol is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel nitroaromatic derivatives with enhanced antimicrobial activity against drug-resistant bacterial strains. The study highlighted the compound's ability to disrupt bacterial cell membranes, making it a promising candidate for further development as an antibiotic adjuvant.
In addition to its antimicrobial properties, recent investigations have explored the antioxidant potential of 5-Methyl-2-nitrobenzene-1,3-diol. A 2024 paper in Free Radical Biology and Medicine reported that the compound exhibits significant free radical scavenging activity, which could be leveraged in the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The study employed advanced spectroscopic techniques to characterize the compound's redox behavior and its interaction with reactive oxygen species (ROS).
Another promising avenue of research involves the anticancer activity of 5-Methyl-2-nitrobenzene-1,3-diol. A recent preclinical study published in Cancer Research investigated its effects on tumor cell lines, revealing that the compound induces apoptosis via the mitochondrial pathway. The study also identified potential synergies with existing chemotherapeutic agents, suggesting its utility in combination therapies. These findings underscore the need for further mechanistic studies and clinical validation.
From a synthetic chemistry perspective, advancements have been made in the scalable production of 5-Methyl-2-nitrobenzene-1,3-diol. A 2023 report in Organic Process Research & Development detailed a novel, eco-friendly synthesis route that minimizes hazardous byproducts and improves yield. This development is particularly relevant for industrial applications, where cost-effective and sustainable production methods are paramount.
In conclusion, 5-Methyl-2-nitrobenzene-1,3-diol (CAS: 16533-36-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its multifaceted biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for further exploration. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications, as well as on optimizing its pharmacological profile for therapeutic use.
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